(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Overview
Description
FMOC-D-DAB(DDE)-OH is a derivative of the amino acid 2,4-diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and a DDE (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-D-DAB(DDE)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The FMOC group is introduced using FMOC chloride in the presence of a base such as sodium carbonate. The DDE group is then introduced using DDE chloride under similar conditions .
Industrial Production Methods
In industrial settings, the synthesis of FMOC-D-DAB(DDE)-OH follows similar routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of green solvents and environmentally friendly reagents is also being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
FMOC-D-DAB(DDE)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using piperidine, while the DDE group can be removed using hydrazine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for FMOC removal, hydrazine for DDE removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where FMOC-D-DAB(DDE)-OH serves as a building block .
Scientific Research Applications
FMOC-D-DAB(DDE)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of FMOC-D-DAB(DDE)-OH involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. The DDE group provides additional protection and can be selectively removed under specific conditions .
Comparison with Similar Compounds
FMOC-D-DAB(DDE)-OH is unique due to its dual protecting groups, which provide enhanced stability and selectivity during peptide synthesis. Similar compounds include:
FMOC-D-DAB-OH: Lacks the DDE group, offering less protection.
FMOC-DAP-OH: Contains a different amino acid, 2,3-diaminopropionic acid.
FMOC-ORN-OH: Contains ornithine, another amino acid with a similar structure.
These compounds differ in their protecting groups and the specific amino acids they contain, which can affect their reactivity and suitability for different applications .
Properties
Molecular Formula |
C29H32N2O6 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C29H32N2O6/c1-29(2)15-25(32)22(26(33)16-29)11-13-30-14-12-24(27(34)35)31-28(36)37-17-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-11,23-24,30H,12-17H2,1-2H3,(H,31,36)(H,34,35)/t24-/m1/s1 |
InChI Key |
NFCIJFBWDXNMRV-XMMPIXPASA-N |
Isomeric SMILES |
CC1(CC(=O)C(=CCNCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
Canonical SMILES |
CC1(CC(=O)C(=CCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
Origin of Product |
United States |
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